molecular formula C17H16ClN3O2S B3685019 N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3685019
M. Wt: 361.8 g/mol
InChI Key: IKVOLSAUSHTOHI-UHFFFAOYSA-N
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Description

N₁-(5-Chloro-2-methoxyphenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide is a benzimidazole-derived compound featuring a chloro-methoxy-substituted phenylacetamide core linked to a 5-methylbenzimidazole moiety via a sulfanyl bridge. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring π-π stacking, hydrogen bonding, or hydrophobic interactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-10-3-5-12-13(7-10)21-17(20-12)24-9-16(22)19-14-8-11(18)4-6-15(14)23-2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVOLSAUSHTOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues with Benzimidazole-Sulfonyl/Sulfanyl Motifs

Compounds such as 3ae , 3af , 3ag , and 3ah () share the benzimidazole core but differ in substituents and linkage chemistry. Key distinctions include:

  • Sulfanyl vs. Sulfonyl Linkages: The sulfanyl (-S-) bridge in the target compound may confer greater metabolic stability than sulfonyl (-SO₂-) groups in 3ae–3ah, which are prone to hydrolysis .

The higher yield of 3j/3k (87%) compared to 3ae/3af (73%) suggests that pyridyl-acetamide termini may improve reaction efficiency over carbamoylmethyl groups .

Heterocyclic Variations: Benzimidazole vs. Benzoxazole

describes 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide , which replaces benzimidazole with benzoxazole. Key differences:

  • Electronic and Steric Effects: The benzoxazole’s oxygen atom (vs. The hydrazide group in ’s compound may enhance metal-chelating properties compared to the target’s acetamide group.

Substituent-Driven Pharmacological Implications

  • Chloro vs. Methoxy Groups : The target’s 5-chloro substituent may improve lipophilicity and membrane permeability relative to methoxy-rich analogs like 3ae/3af .
  • Aromatic Diversity : ’s N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide incorporates a benzodioxole ring and imidazole-thioether linkage, suggesting broader π-system interactions but reduced metabolic stability due to the dioxole’s susceptibility to oxidation .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s chloro and methoxy substituents may complicate regioselective synthesis, as seen in the variable yields of analogs (e.g., 72–87% in ).
  • Spectroscopic Validation : ¹H-NMR data for analogs (e.g., δ 2.21–8.75 in ) confirm successful synthesis but highlight the need for targeted studies on the compound’s stability and conformation.
  • Knowledge Gaps: No direct bioactivity or crystallographic data (cf.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

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